molecular formula C9H11BrClNO2 B2726569 (R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride CAS No. 499794-78-4

(R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride

Cat. No.: B2726569
CAS No.: 499794-78-4
M. Wt: 280.55
InChI Key: UDMBAXSJPLSJGM-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a bromophenyl group attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-bromobenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and potassium cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield ®-3-Amino-3-(4-bromophenyl)propanoic acid.

    Formation of Hydrochloride Salt: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Strecker synthesis and hydrolysis steps, as well as crystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenyl derivatives.

    Oxidation: Products include nitro derivatives.

    Reduction: Products include primary amines.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the amino acid moiety facilitates its incorporation into biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a bromine atom.

    ®-3-Amino-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

    ®-3-Amino-3-(4-methylphenyl)propanoic acid: Similar structure but with a methyl group instead of a bromine atom

Uniqueness

®-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in medicinal chemistry and material science .

Properties

IUPAC Name

(3R)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBAXSJPLSJGM-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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